molecular formula C20H22N2 B1386706 1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine CAS No. 1019511-85-3

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine

Cat. No.: B1386706
CAS No.: 1019511-85-3
M. Wt: 290.4 g/mol
InChI Key: GKLVNDHATGJMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine” is a compound that contains a piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The compound also has a benzyl group and an ethynylphenyl group attached to the nitrogen atom in the piperidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidone analogs, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .


Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a six-membered ring with one nitrogen atom . The benzyl and ethynylphenyl groups would be attached to the nitrogen atom .

Scientific Research Applications

1-benzyl-3E-PPA has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and drug delivery. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biomolecules. In pharmacology, it has been used to study the interactions between drugs and their targets. In drug delivery, it has been used to study the transport and release of drugs into the body.

Advantages and Limitations for Lab Experiments

1-benzyl-3E-PPA has several advantages for lab experiments. It is highly soluble in a variety of solvents, making it easy to work with. It is also relatively stable, meaning it can be stored for long periods of time without degrading. However, it is also relatively expensive, which can be a limitation for some experiments.

Future Directions

1-benzyl-3E-PPA has a wide range of potential future directions. For example, it could be further studied to determine its full mechanism of action, or used in drug delivery systems to improve the efficacy of drugs. It could also be used in the development of new drugs or used to target specific proteins or enzymes. Additionally, it could be used to study the structure and function of proteins and other biomolecules, or used to study the interactions between drugs and their targets. Finally, it could be used to study the effects of drugs on the body and investigate potential therapeutic uses.

Properties

IUPAC Name

1-benzyl-N-(3-ethynylphenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-17-9-6-10-20(15-17)21-19-11-13-22(14-12-19)16-18-7-4-3-5-8-18/h1,3-10,15,19,21H,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVNDHATGJMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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